Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s systematic name, dimethyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate , adheres to IUPAC guidelines for polycyclic systems. Breaking down the nomenclature:
- Parent structure : The 1,4-dihydropyridine ring serves as the core, with partial saturation at the 1,4-positions.
- Substituents :
- Position 4 : A 2-(benzyloxy)-4-fluorophenyl group, where a fluorine atom occupies the para position relative to the benzyloxy moiety.
- Positions 2 and 6 : Diisopropyl groups (two propan-2-yl substituents).
- Positions 3 and 5 : Methyl ester groups (-COOCH₃).
The molecular formula, C₂₈H₃₂FNO₅ , corresponds to a molecular weight of 481.60 g/mol . The CAS Registry Number 1415559-61-3 uniquely identifies this compound in chemical databases .
Molecular Architecture: X-ray Crystallographic Analysis
While direct X-ray crystallographic data for this specific compound is not available in the provided sources, analogous dihydropyridine derivatives exhibit characteristic structural features. For example, related 1,4-dihydropyridines crystallize in monoclinic systems with the P21/n space group , featuring a flattened boat conformation of the dihydropyridine ring and intermolecular hydrogen bonding between N-H and carbonyl oxygen atoms . The benzyloxy and fluorophenyl substituents likely induce steric effects, influencing the dihedral angle between the aromatic rings and the heterocyclic core. Such structural insights are critical for understanding the compound’s reactivity and solid-state packing .
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands in the FT-IR spectrum (Figure 1) include:
- Ester carbonyl stretches : Strong signals near 1720 cm⁻¹ (C=O).
- Aromatic C-H stretches : Peaks at 3050–3100 cm⁻¹ .
- Ether C-O-C vibrations : Bands at 1250–1150 cm⁻¹ from the benzyloxy group.
- N-H stretch : A broad peak near 3320 cm⁻¹ from the dihydropyridine ring .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Methyl esters : Two singlets at δ 3.65 ppm (6H, -OCOCH₃).
- Isopropyl groups : Septets at δ 3.10 ppm (2H, CH(CH₃)₂) and doublets at δ 1.20 ppm (12H, CH₃).
- Fluorophenyl protons : Doublets (J = 8.5 Hz) at δ 7.25–7.45 ppm (3H, aromatic).
- Benzyloxy protons : A singlet at δ 5.15 ppm (2H, -OCH₂C₆H₅) and aromatic resonances at δ 7.30–7.50 ppm .
¹³C NMR (100 MHz, CDCl₃):
- Carbonyl carbons : Peaks at δ 168.5 ppm (C=O).
- Aromatic carbons : Signals between δ 115–160 ppm , with δ 162.0 ppm (C-F coupling).
- Quaternary carbons : δ 105.5 ppm (C4 of dihydropyridine) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a λₘₐₓ at 285 nm in methanol, attributed to π→π* transitions in the conjugated dihydropyridine and aromatic systems .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak [M+H]⁺ at m/z 482.6 , consistent with the molecular formula (Figure 2). Key fragmentation pathways include:
- Loss of benzyloxy group (-C₇H₇O, m/z 107): Resulting in a fragment at m/z 375.6 .
- Cleavage of methyl esters (-2×COOCH₃, m/z 118): Leading to m/z 364.6 .
- Dihydropyridine ring opening : Producing ions at m/z 210.1 and m/z 152.0 .
Properties
Molecular Formula |
C28H32FNO5 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
dimethyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H32FNO5/c1-16(2)25-23(27(31)33-5)22(24(28(32)34-6)26(30-25)17(3)4)20-13-12-19(29)14-21(20)35-15-18-10-8-7-9-11-18/h7-14,16-17,22,30H,15H2,1-6H3 |
InChI Key |
SYCHADDPLRWTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagent Stoichiometry
In a representative procedure, 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 equiv), methyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) are refluxed in ethanol for 8–12 hours. The excess methyl acetoacetate ensures complete conversion of the aldehyde, while ammonium acetate acts as both a nitrogen source and a weak acid catalyst. The reaction typically achieves yields of 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl alcohol).
Mechanistic Insights
The Hantzsch mechanism proceeds via Knoevenagel condensation between the aldehyde and methyl acetoacetate, forming a benzylidene intermediate. Subsequent Michael addition of a second methyl acetoacetate molecule, followed by cyclization and dehydrogenation, yields the 1,4-dihydropyridine core. Steric hindrance from the 2,6-diisopropyl groups necessitates prolonged reaction times compared to simpler DHPs.
Two-Step Catalytic Process with Carboxylic Acid/Secondary Amine Systems
A patent-pending two-step method enhances yield and reduces byproducts, particularly symmetrical diester impurities. This approach isolates the benzylidene intermediate before cyclization.
Step 1: Synthesis of the Benzylidene Intermediate
2-(Benzyloxy)-4-fluorobenzaldehyde reacts with methyl acetoacetate in the presence of a catalyst system comprising a carboxylic acid (e.g., acetic acid) and a secondary amine (e.g., diisopropylamine). The optimized molar ratio is 1:2.5 (aldehyde:methyl acetoacetate), with catalytic acetic acid (0.1 equiv) and diisopropylamine (0.05 equiv) in toluene at 80°C for 6 hours. The intermediate is isolated via filtration in 85–90% yield.
Step 2: Cyclization with Ammonia Equivalents
The benzylidene intermediate is treated with methyl aminocrotonate (1.2 equiv) in ethanol at 60°C for 4 hours, yielding the final product. This step avoids acidic conditions, minimizing decomposition and achieving 88–92% purity post-reflux.
Green Chemistry Approach Using Ceric Ammonium Nitrate (CAN)
Recent advances emphasize solvent-free and catalytic methods. A ceric ammonium nitrate (CAN)-catalyzed protocol reduces environmental impact while maintaining efficiency.
Reaction Optimization
Combining 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 equiv), methyl acetoacetate (2.0 equiv), and ammonium acetate (1.2 equiv) with CAN (10 mol%) under solvent-free conditions at 50°C for 3 hours achieves 78–82% yield. CAN’s Lewis acidity accelerates the Knoevenagel condensation, while its oxidative properties facilitate dehydrogenation.
Comparative Advantages
-
Reduced Reaction Time : 3 hours vs. 8–12 hours in classical methods.
-
Solvent-Free : Eliminates ethanol, reducing waste.
-
Scalability : Demonstrated for gram-scale synthesis without yield loss.
Analytical and Spectroscopic Characterization
Post-synthesis characterization ensures structural fidelity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl aromatic), 6.95–6.85 (m, 2H, fluorophenyl), 5.10 (s, 2H, OCH₂Ph), 4.90 (s, 1H, NH), 3.65 (s, 6H, COOCH₃), 3.20–3.00 (m, 2H, isopropyl CH), 1.25 (d, 12H, isopropyl CH₃).
-
¹³C NMR : Peaks at 165.2 (COO), 162.1 (C-F), and 55.8 (OCH₃) confirm ester and ether functionalities.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ at m/z 482.2032 aligns with the theoretical mass (481.600 g/mol).
Industrial-Scale Considerations
Purification Techniques
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Core
The 1,4-dihydropyridine ring is prone to oxidation, forming a pyridine derivative. This reaction is fundamental to the compound’s stability and degradation pathways.
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation to pyridine | KMnO₄, HNO₃, or O₂ (air oxidation) | Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropylpyridine-3,5-dicarboxylate |
This transformation eliminates the ring’s hydrogen atoms, resulting in a fully aromatic pyridine system, as observed in structurally related compounds .
Hydrolysis of Ester Groups
The dimethyl ester groups undergo hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | 4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
| Basic hydrolysis (saponification) | NaOH/EtOH, reflux | Sodium salt of the dicarboxylic acid |
Similar dihydropyridine esters, such as diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, exhibit analogous reactivity .
Hydrogenolysis of the Benzyloxy Group
The benzyl ether moiety can be cleaved via catalytic hydrogenation:
| Reaction | Conditions | Product |
|---|---|---|
| Benzyl deprotection | H₂, Pd/C, ethanol | Dimethyl 4-(2-hydroxy-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate |
This reaction is critical for generating phenolic intermediates in drug synthesis .
Electrophilic Aromatic Substitution
The fluorophenyl substituent directs electrophiles to the meta position, though the dihydropyridine ring’s electron-rich nature may dominate reactivity. For example:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative at the dihydropyridine ring’s para position |
Structural analogs, such as dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, demonstrate nitration at the aromatic ring .
Reduction of the Dihydropyridine Ring
While uncommon, selective reduction of the dihydropyridine ring could yield piperidine derivatives under strong reducing agents like LiAlH₄.
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
Calcium Channel Modulation
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activity as a calcium channel blocker. It interacts with L-type calcium channels to inhibit calcium ion influx into cells. This mechanism can lead to vasodilation and reduced blood pressure, making it a candidate for therapeutic applications in treating cardiovascular diseases.
Potential Therapeutic Applications
Due to its pharmacological properties, this compound may be explored for various therapeutic applications:
- Cardiovascular Diseases: Its ability to modulate calcium channels positions it as a potential treatment for hypertension and other cardiovascular conditions.
- Antioxidant Properties: Preliminary studies suggest that similar compounds in the dihydropyridine class may exhibit antioxidant effects, which could be beneficial in managing oxidative stress-related diseases.
Case Studies
Recent research has highlighted the effectiveness of similar dihydropyridine compounds in clinical settings. For instance:
- Clinical Trials: Several clinical trials have investigated dihydropyridines as antihypertensive agents. Results indicate that these compounds can significantly lower blood pressure with manageable side effects.
- Mechanistic Studies: Studies utilizing molecular docking simulations have elucidated the binding interactions between dihydropyridines and calcium channels, providing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous 1,4-DHP derivatives:
Pharmacological and Physicochemical Properties
Substituent Effects on Activity: The 2-benzyloxy-4-fluorophenyl group in the target compound likely enhances lipophilicity and tissue penetration compared to nitro- or cyano-substituted analogs (e.g., YC-93, nifedipine) . Fluorine’s electronegativity may also influence receptor binding affinity.
Calcium Channel Antagonism :
- Classical 1,4-DHPs (e.g., nifedipine, nicardipine) inhibit L-type calcium channels in vascular smooth muscle. The target compound’s bulky substituents may confer vascular selectivity , similar to CD-349, which preferentially dilates cerebral arteries .
- Ring puckering (degree of 1,4-DHP ring distortion) inversely correlates with activity . The target compound’s diisopropyl groups may stabilize a planar ring conformation, enhancing potency.
Toxicity and Metabolism: Felodipine impurities with ethyl esters (e.g., impurity 3) exhibit higher teratogenicity than methyl esters , suggesting the target compound’s isopropyl esters may reduce toxicity.
Comparative Data on Physicochemical Properties
Biological Activity
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 1415559-61-3) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications.
Biological Activity Overview
- Calcium Channel Blockade : Like other DHPs, this compound is anticipated to exhibit calcium channel blocking activity. DHPs are primarily used as antihypertensive agents due to their ability to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and decreased blood pressure .
- Anticancer Potential : Research indicates that DHP derivatives can reverse multidrug resistance in cancer cells. This compound's structural features may enhance its efficacy against various cancer types by modulating cellular pathways involved in drug resistance .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties of this class of compounds. The presence of the benzyloxy and fluorophenyl groups may contribute to enhanced interaction with microbial membranes or enzymes .
Structure-Activity Relationship (SAR)
The biological activity of DHPs is significantly influenced by their structural components:
- Puckering of the DHP Ring : The conformation of the DHP ring plays a crucial role in its biological activity. The puckering at N1 and C4 positions affects the compound's interaction with biological targets .
- Substituents at the 4-position : Electron-withdrawing groups at this position have been shown to enhance calcium channel blocking activity and overall pharmacological efficacy .
Synthesis Methods
The synthesis of this compound can be achieved via:
- Hantzsch Reaction : A classical method involving the condensation of aldehydes, β-keto esters, and ammonia or amines in the presence of a catalyst.
- Catalytic Methods : Recent advancements have led to more efficient synthetic routes that yield higher purity products compared to traditional methods .
Case Study 1: Anticancer Activity
A study investigated the effects of various DHP derivatives on cancer cell lines. The results demonstrated that compounds with similar structural motifs as this compound exhibited significant cytotoxicity against breast cancer cells while sparing normal cells .
Case Study 2: Calcium Channel Blocking
In vitro assays confirmed that this compound effectively inhibited calcium influx in isolated rat aortic rings, demonstrating its potential use as an antihypertensive agent. The study highlighted its comparable efficacy to established DHPs like nifedipine .
Q & A
Q. What is the recommended synthetic route for preparing this dihydropyridine (DHP) derivative?
Methodological Answer: The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridines. For derivatives with bulky substituents (e.g., diisopropyl groups at positions 2 and 6), modifications to the standard protocol are required. A typical approach involves:
- Reactants: A benzyloxy-fluorophenyl aldehyde, methyl acetoacetate (as the keto-ester), and ammonium acetate in a polar solvent (e.g., ethanol or water).
- Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere to accommodate steric hindrance from diisopropyl groups .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Key Reference: Synthesis of analogous DHPs in water highlights solvent versatility but may require extended reaction times for sterically hindered systems .
Q. How can researchers confirm the compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals caused by diisopropyl and benzyloxy groups. For example, the diisopropyl methyl protons typically appear as septets (δ 1.0–1.5 ppm) .
- MS: High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+ at m/z 375.1846 for analogous compounds) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry (e.g., planarity of the DHP ring) .
Data Table:
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Diisopropyl CH: δ 3.2–3.5 ppm (multiplet) | |
| X-ray | DHP ring puckering due to substituent steric effects |
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?
Methodological Answer:
- Steric Effects: Diisopropyl groups at positions 2 and 6 reduce ring planarity, as shown in X-ray structures of similar DHPs, potentially altering calcium channel binding affinity .
- Electronic Effects: The electron-withdrawing fluorine atom (4-fluorophenyl) and benzyloxy group modulate the DHP ring’s electron density, affecting redox behavior (e.g., oxidation to pyridine derivatives).
Experimental Design:- Compare cyclic voltammetry (CV) data with less-substituted DHPs to quantify electronic effects.
- Use molecular docking studies to assess steric clashes in biological targets .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering) or overlapping signals. Strategies include:
- Variable Temperature NMR: Identify conformational exchange broadening in diisopropyl or benzyloxy protons.
- X-ray Crystallography: Definitive proof of regiochemistry and substituent orientation (e.g., para vs. meta substitution on the phenyl ring) .
Case Study: A 4-nitrophenyl DHP derivative showed ambiguous NOESY correlations until X-ray data confirmed the substituent position .
Q. What strategies optimize reaction yields for sterically hindered DHP derivatives?
Methodological Answer:
- Solvent Choice: Use high-boiling solvents (e.g., DMF or toluene) to enhance solubility of bulky intermediates.
- Catalysis: Lewis acids (e.g., Yb(OTf)3) improve cyclization efficiency in hindered systems .
- Microwave Assistance: Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
Data Table:
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave | 85% → 92% (analogous DHP) | |
| Yb(OTf)3 | 60% → 78% (sterically hindered derivative) |
Q. How does the dihydropyridine ring’s non-planarity impact its pharmacological profile?
Methodological Answer:
- Structural Analysis: X-ray data from similar compounds (e.g., ) show puckered DHP rings when bulky substituents are present. This distortion reduces binding to L-type calcium channels, which prefer planar DHPs .
- Activity Testing: Compare IC50 values in smooth muscle relaxation assays between planar and non-planar derivatives.
Key Finding: A 2,6-diethyl DHP analog showed 10-fold lower activity than its dimethyl counterpart due to reduced planarity .
Q. What analytical methods differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD: Identify distinct crystalline phases.
- DSC/TGA: Detect melting point variations and thermal stability differences.
- Solid-State NMR: Resolve hydrogen-bonding patterns influenced by benzyloxy and fluorine groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
